1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one
Overview
Description
1-[4-Carboxy-2-(3-Pentylamino)Phenyl]-5,5’-Di(Hydroxymethyl)Pyrrolidin-2-One is a member of the class of benzoic acids. It is characterized by the substitution of hydrogen atoms at positions 3 and 4 of benzoic acid with pentan-2-ylamino and 2,2-bis(hydroxymethyl)-5-oxopyrrolidin-1-yl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Carboxy-2-(3-Pentylamino)Phenyl]-5,5’-Di(Hydroxymethyl)Pyrrolidin-2-One involves multiple steps:
Formation of the Benzoic Acid Derivative: The initial step involves the preparation of a benzoic acid derivative with appropriate substituents.
Amination: The introduction of the pentylamino group at position 2 of the benzoic acid derivative.
Pyrrolidinone Formation: The final step involves the formation of the pyrrolidinone ring with hydroxymethyl groups at positions 5 and 5’.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-Carboxy-2-(3-Pentylamino)Phenyl]-5,5’-Di(Hydroxymethyl)Pyrrolidin-2-One can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-[4-Carboxy-2-(3-Pentylamino)Phenyl]-5,5’-Di(Hydroxymethyl)Pyrrolidin-2-One has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-Carboxy-2-(3-Pentylamino)Phenyl]-5,5’-Di(Hydroxymethyl)Pyrrolidin-2-One involves its interaction with specific molecular targets. For example, it has been studied for its ability to inhibit neuraminidase, an enzyme involved in the replication of influenza viruses . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
1-[4-Carboxy-2-(3-Pentylamino)Phenyl]-5-Aminomethyl-5-Hydroxymethyl-Pyrrolidin-2-One:
Benzoic Acid Derivatives: Compounds with similar benzoic acid backbones but different substituents.
Uniqueness
1-[4-Carboxy-2-(3-Pentylamino)Phenyl]-5,5’-Di(Hydroxymethyl)Pyrrolidin-2-One is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit neuraminidase sets it apart from other similar compounds.
Properties
Molecular Formula |
C18H26N2O5 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[2,2-bis(hydroxymethyl)-5-oxopyrrolidin-1-yl]-3-(pentan-3-ylamino)benzoic acid |
InChI |
InChI=1S/C18H26N2O5/c1-3-13(4-2)19-14-9-12(17(24)25)5-6-15(14)20-16(23)7-8-18(20,10-21)11-22/h5-6,9,13,19,21-22H,3-4,7-8,10-11H2,1-2H3,(H,24,25) |
InChI Key |
BNIJJJRESBVRNB-UHFFFAOYSA-N |
SMILES |
CCC(CC)NC1=C(C=CC(=C1)C(=O)O)N2C(=O)CCC2(CO)CO |
Canonical SMILES |
CCC(CC)NC1=C(C=CC(=C1)C(=O)O)N2C(=O)CCC2(CO)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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